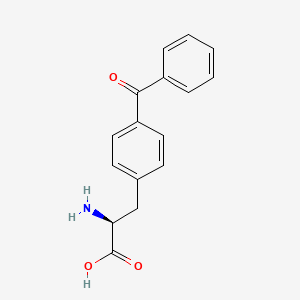

4-ベンゾイル-L-フェニルアラニン

概要

説明

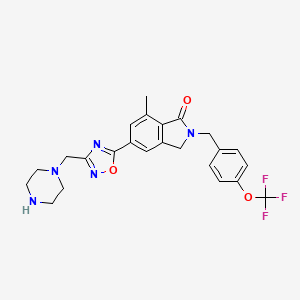

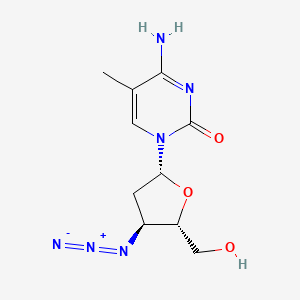

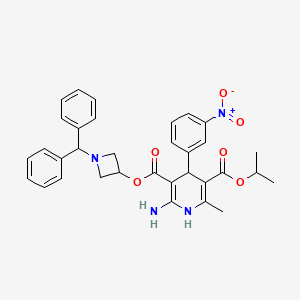

p-ベンゾイル-L-フェニルアラニンは、アミノ酸L-フェニルアラニンの光反応性誘導体です。紫外線に曝されるとタンパク質結合パートナーと共有結合を形成する能力があるため、生化学研究で広く使用されています。この特性により、タンパク質-タンパク質相互作用の研究やタンパク質構造のマッピングに役立つ貴重なツールとなります。

科学的研究の応用

p-Benzoyl-L-phenylalanine has numerous applications in scientific research, including:

Chemistry: Used as a photoreactive probe to study chemical reactions and molecular interactions.

Biology: Incorporated into proteins to study protein-protein interactions and cellular processes.

Industry: Used in the production of photoreactive peptides and proteins for various industrial applications.

作用機序

p-ベンゾイル-L-フェニルアラニンの作用機序は、紫外線に曝されるとベンゾイル基が活性化されることに関係しています。この活性化により、近くの分子と共有結合を形成できる非常に反応性の高い種が生成されます。 主要な分子標的はタンパク質残基であり、タンパク質-タンパク質相互作用の研究やタンパク質構造のマッピングを可能にします .

生化学分析

Biochemical Properties

4-Benzoyl-l-phenylalanine interacts with several domains, including the 4-helical bundle, alpha/beta hydrolase fold, and beta sheet . It interacts with residues such as Arg128, Tyr129, Asp130, Gly131, Ser132, Ser133, and Arg134 .

Molecular Mechanism

Its interactions with various residues suggest that it may influence protein structure and function .

準備方法

合成経路と反応条件: p-ベンゾイル-L-フェニルアラニンの合成は、通常、フェニルアラニン分子のパラ位にベンゾイル基を導入することによって行われます。これは、次のようなさまざまな合成経路によって達成できます。

固相合成: この方法は、固相技術を用いて合成ペプチドにp-ベンゾイル-L-フェニルアラニンを組み込むことを含みます。

液相合成: この方法は、溶液中のフェニルアラニンの化学修飾を行い、その後目的の生成物を精製および単離することを含みます.

工業的生産方法: p-ベンゾイル-L-フェニルアラニンの工業的生産には、大規模な固相合成技術が使用される場合があります。この方法では、アミノ酸を自動合成装置を使用してペプチドまたはタンパク質に組み込みます。このプロセスは、高い収率と純度を実現するように最適化されており、研究や商業用途に適した化合物を保証します。

化学反応の分析

反応の種類: p-ベンゾイル-L-フェニルアラニンは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主な生成物:

光架橋タンパク質: 光架橋反応の主な生成物であり、タンパク質相互作用と構造の研究に使用されます.

4. 科学研究への応用

p-ベンゾイル-L-フェニルアラニンは、科学研究において数多くの用途があります。具体的には、次のような分野があります。

類似化合物との比較

p-ベンゾイル-L-フェニルアラニンは、光反応性という特性により、他のアミノ酸誘導体とは異なります。類似した化合物には、次のようなものがあります。

p-アジドフェニルアラニン: タンパク質の標識と架橋に使用される別の光反応性アミノ酸.

p-アミノフェニルアラニン: 光反応性研究のためのアジドの合成に使用されます.

ベンゾフェノン: さまざまな化学用途で使用されるより単純な光反応性分子.

p-ベンゾイル-L-フェニルアラニンは、安定性と選択的な光化学反応によって際立っており、多くの研究用途で好ましい選択肢となっています .

特性

IUPAC Name |

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDEEHSOPHZBR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909021 | |

| Record name | 4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-45-2 | |

| Record name | p-Benzoyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzoyl-L-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-BENZOYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RU6KQ9WYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 4-benzoyl-L-phenylalanine (4-Benzoyl-L-phenylalanine) and why is it useful in research?

A1: 4-Benzoyl-L-phenylalanine (4-Benzoyl-L-phenylalanine) is a photoactivatable amino acid, meaning it can form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This property makes it a powerful tool for studying protein-protein interactions [, , , ]. By incorporating 4-Benzoyl-L-phenylalanine into proteins or peptides, researchers can “freeze” transient interactions upon UV irradiation, allowing for identification and characterization of binding partners.

Q2: How is 4-Benzoyl-L-phenylalanine incorporated into peptides and proteins?

A2: 4-Benzoyl-L-phenylalanine can be incorporated into peptides during solid-phase peptide synthesis [, ]. For proteins, it can be introduced site-specifically using amber codon suppression technology, where a stop codon (TAG) is replaced with 4-Benzoyl-L-phenylalanine in the presence of an engineered tRNA and tRNA synthetase [, ].

Q3: Can you give some examples of how 4-Benzoyl-L-phenylalanine has been used to study protein interactions?

A3: * Mapping the binding site of α-factor pheromone on its receptor: Researchers used 4-Benzoyl-L-phenylalanine-containing analogs of α-factor to identify the contact region on the G protein-coupled receptor Ste2p in yeast [].* Investigating the histone chaperone complex FACT: 4-Benzoyl-L-phenylalanine was introduced at numerous positions within the FACT complex in yeast, enabling the identification of interacting partners and mapping of interaction surfaces in vivo [].* Probing the interaction between Semaphorin-3A and its inhibitory peptide: Peptides containing 4-Benzoyl-L-phenylalanine were used to pinpoint the specific binding site of the inhibitory peptide on Semaphorin-3A [].

Q4: What are the advantages of using 4-Benzoyl-L-phenylalanine over other photoactivatable crosslinkers?

A5: 4-Benzoyl-L-phenylalanine has several advantages: * High reactivity: It efficiently forms crosslinks upon UV activation [, ].* Specificity: It preferentially reacts with C-H bonds, which are abundant in proteins, increasing the chances of targeted crosslinking [].* Genetic Encodability: It can be site-specifically introduced into proteins in vivo using engineered expression systems [, ].

Q5: What are the limitations of using 4-Benzoyl-L-phenylalanine for studying protein interactions?

A5: Some limitations include:* UV-induced damage: UV irradiation can potentially damage proteins and affect their function.* Crosslinking efficiency: While 4-Benzoyl-L-phenylalanine is reactive, not all photoactivation events lead to successful crosslinking.* Accessibility: The target site for crosslinking needs to be accessible to 4-Benzoyl-L-phenylalanine.

Q6: What analytical techniques are commonly used to study 4-Benzoyl-L-phenylalanine-mediated crosslinking?

A7: Common techniques include:* SDS-PAGE and Western blotting: To visualize crosslinked protein complexes [, ].* Mass spectrometry: To identify crosslinked peptides and map interaction interfaces [, ].* Fluorescence techniques: When combined with fluorescent tags, 4-Benzoyl-L-phenylalanine can be used in fluorescence resonance energy transfer (FRET) studies to analyze protein interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。